2-Aminoquinazoline-6-carbonitrile

Vue d'ensemble

Description

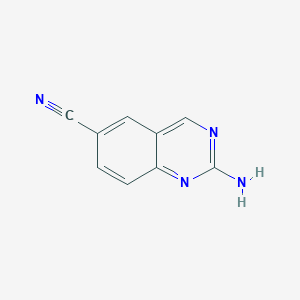

2-Aminoquinazoline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C9H6N4. It is characterized by a quinazoline core structure with an amino group at the 2-position and a nitrile group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-aminoquinazoline derivatives involves an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. This reaction uses hydrochloric acid as a mediator and can produce high yields . Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .

Industrial Production Methods

Industrial production methods for 2-aminoquinazoline-6-carbonitrile are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production, given the availability of starting materials and the simplicity of the reaction conditions.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The C4 position exhibits high electrophilicity due to conjugation with the nitrile group. In the presence of Hünig’s base, 2-aminoquinazoline-6-carbonitrile reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles via a one-step SNAr pathway (Scheme 1).

Key Data:

Cyclization Reactions

Under acidic conditions, this compound undergoes [4+2] annulation with aldehydes or ketones. For example, hydrochloric acid mediates cyclization with 2-aminobenzonitrile derivatives to yield fused quinazoline systems (e.g., 5aa in 72% yield) . The mechanism involves:

-

Protonation of the nitrile group to enhance electrophilicity.

-

Nucleophilic attack by the amino group.

Cross-Coupling Reactions

The amino group participates in Buchwald–Hartwig amination with aryl halides. For example, palladium-catalyzed coupling with 4-bromotoluene generates 2-aryl-aminoquinazoline-6-carbonitriles (up to 92% yield) . The nitrile group remains inert under these conditions, allowing selective functionalization .

Electrophilic Substitution

Nitration occurs preferentially at the C8 position due to directing effects of the amino and nitrile groups. Reaction with fuming HNO₃/H₂SO₄ yields 8-nitro-2-aminoquinazoline-6-carbonitrile, though yields are lower (~50%) compared to unsubstituted quinazolines .

Hydrolysis and Derivatization

The nitrile group undergoes controlled hydrolysis:

-

Acidic conditions: Forms the corresponding carboxylic acid (e.g., 2-aminoquinazoline-6-carboxylic acid, 68% yield).

-

Basic conditions: Generates primary amides (e.g., 2-aminoquinazoline-6-carboxamide, 61% yield) .

Metal-Catalyzed Transformations

Ruthenium catalysts enable dehydrogenative coupling with amines. For example, reacting this compound with benzylamine using [Ru]/L catalyst produces 2-benzylaminoquinazoline-6-carbonitrile (85% yield) . This method avoids stoichiometric oxidants, making it environmentally benign .

Applications De Recherche Scientifique

Anticancer Activity

2-Aminoquinazoline-6-carbonitrile has been investigated for its potential as an anticancer agent. Its derivatives have shown promising results in inhibiting various cancer cell lines through mechanisms such as:

- EGFR Inhibition : Compounds derived from the quinazoline scaffold have been found to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and progression. For instance, modifications of the quinazoline structure have led to compounds with IC50 values as low as 0.024 μM against EGFR tyrosine kinase .

- Kinase Inhibition : Several studies have highlighted the role of aminoquinazolines as kinase inhibitors, targeting pathways essential for cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that certain derivatives demonstrate significant antimycobacterial activity, with structure-activity relationship (SAR) studies revealing that modifications can enhance solubility and potency .

Table 1: Antimycobacterial Activity of 2-Aminoquinazoline Derivatives

| Compound | MIC90 (mg/L) | Media Type |

|---|---|---|

| Compound 1 | 1 | GASTE-Fe |

| Compound 2 | 0.5 | GASTE-Fe |

| Compound 3 | >16 | Other Media |

Anti-inflammatory Effects

Research has identified 2-aminoquinazoline derivatives as potential treatments for inflammatory conditions such as inflammatory bowel disease (IBD). These compounds may exert immunomodulatory effects, providing a therapeutic avenue for managing chronic inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 2-aminoquinazoline derivatives:

- A study highlighted the synthesis and evaluation of several aminoquinazolines against Mtb, identifying compounds with favorable pharmacokinetic profiles but varying efficacy in vivo due to metabolic differences .

- Another research effort focused on modifying the aminoquinazoline core to enhance solubility and potency against cancer cell lines, demonstrating significant anti-proliferative effects .

Mécanisme D'action

The mechanism of action of 2-aminoquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoquinazoline: Lacks the nitrile group at the 6-position.

Quinazoline-2,4-diamine: Contains additional amino groups at the 2 and 4 positions.

6-Cyanoquinazoline: Lacks the amino group at the 2-position.

Uniqueness

2-Aminoquinazoline-6-carbonitrile is unique due to the presence of both an amino group at the 2-position and a nitrile group at the 6-position

Activité Biologique

2-Aminoquinazoline-6-carbonitrile is a member of the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a quinazoline backbone with an amino group at the 2-position and a cyano group at the 6-position. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies indicate that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) in vitro. A derivative of 2-aminoquinazoline was identified as having potent antimycobacterial activity under specific media conditions, suggesting a glycerol-dependent mechanism of action .

Table 1: Antimycobacterial Activity of 2-Aminoquinazoline Derivatives

| Strain | Media Conditions | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |

|---|---|---|---|---|

| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |

| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |

| Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

| H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

This table summarizes the minimum inhibitory concentrations (MICs) of various derivatives against different strains of Mtb under specific growth conditions.

Anticancer Activity

Quinazoline derivatives, including those related to this compound, have demonstrated promising anticancer activities through various mechanisms such as kinase inhibition and apoptosis induction. For example, compounds derived from this scaffold have been shown to inhibit cell proliferation in several cancer cell lines .

Case Study:

A study evaluated a series of quinazoline derivatives for their cytotoxic effects against breast cancer cells (MDA-MB-231). The most potent compound exhibited an IC50 value in the range of micromolar concentrations, indicating significant potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolines have been well-documented. Compounds derived from the aminoquinazoline structure have been reported to inhibit pro-inflammatory cytokine production, making them candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.

- Cytokine Modulation : Some derivatives modulate the secretion of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

- Antimycobacterial Mechanism : The specific interaction with glycerol metabolism pathways in Mtb suggests a unique mechanism for its antimicrobial activity .

Propriétés

IUPAC Name |

2-aminoquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-1-2-8-7(3-6)5-12-9(11)13-8/h1-3,5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPZFWVGDNVXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611170 | |

| Record name | 2-Aminoquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-81-3 | |

| Record name | 2-Amino-6-quinazolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinazoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.